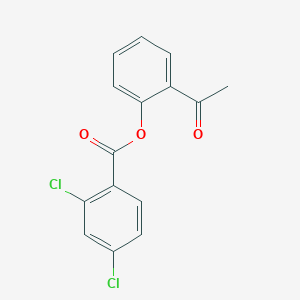

2-Acetylphenyl 2,4-dichlorobenzoate

説明

BenchChem offers high-quality 2-Acetylphenyl 2,4-dichlorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Acetylphenyl 2,4-dichlorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C15H10Cl2O3 |

|---|---|

分子量 |

309.1 g/mol |

IUPAC名 |

(2-acetylphenyl) 2,4-dichlorobenzoate |

InChI |

InChI=1S/C15H10Cl2O3/c1-9(18)11-4-2-3-5-14(11)20-15(19)12-7-6-10(16)8-13(12)17/h2-8H,1H3 |

InChIキー |

DKTUFUZJIUGODR-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC=CC=C1OC(=O)C2=C(C=C(C=C2)Cl)Cl |

正規SMILES |

CC(=O)C1=CC=CC=C1OC(=O)C2=C(C=C(C=C2)Cl)Cl |

製品の起源 |

United States |

2-Acetylphenyl 2,4-dichlorobenzoate chemical structure and properties

2-Acetylphenyl 2,4-dichlorobenzoate: A Pivotal Synthon for Flavonoid and -Diketone Scaffolds[1]

Executive Summary

2-Acetylphenyl 2,4-dichlorobenzoate (CAS: 648915-53-1) is a specialized ester intermediate primarily utilized in the synthesis of bioactive pharmacophores, specifically flavones and

These downstream scaffolds are heavily researched for their antimicrobial , antiviral (specifically HIV-integrase inhibition), and antioxidant properties.[1] This guide details the physicochemical profile, synthesis, and strategic application of this compound in drug development workflows.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

This compound is an ester formed by the condensation of 2'-hydroxyacetophenone and 2,4-dichlorobenzoic acid .[1][2] Its lipophilicity and structural rigidity make it an ideal precursor for intramolecular Claisen-type condensations.[1]

| Property | Data |

| Chemical Name | 2-Acetylphenyl 2,4-dichlorobenzoate |

| CAS Number | 648915-53-1 |

| Molecular Formula | |

| Molecular Weight | 309.14 g/mol |

| Appearance | White solid / Crystalline needles |

| Melting Point | 63–65 °C (Experimental) [1] |

| Solubility | Soluble in |

| Key Functional Groups | Ester, Ketone (aryl methyl), Aryl Chloride |

Structural Representation

The molecule consists of two aromatic rings linked by an ester bridge.[1] The ortho-acetyl group on the phenolic ring is positioned proximal to the ester carbonyl, pre-organizing the molecule for base-catalyzed rearrangement.[1]

Figure 1: Modular structural analysis highlighting the ester linkage susceptible to nucleophilic attack and rearrangement.[1]

Synthesis & Manufacturing Protocol

The synthesis of 2-acetylphenyl 2,4-dichlorobenzoate is a classic Schotten-Baumann esterification .[1] The reaction must be performed under anhydrous conditions to prevent hydrolysis of the acid chloride intermediate.[1]

Reagents & Materials[1][2][5][6][7][8][9][10]

-

Substrate: 2'-Hydroxyacetophenone (1.0 eq)

-

Acylating Agent: 2,4-Dichlorobenzoic acid (1.0 eq) or 2,4-Dichlorobenzoyl chloride.[1]

-

Coupling Reagent: Phosphorus oxychloride (

) or Thionyl chloride (

Step-by-Step Protocol (POCl3 Method)

Based on standard esterification protocols for phenolic ketones [2].[1]

-

Preparation: In a dry round-bottom flask equipped with a calcium chloride drying tube, dissolve 2'-hydroxyacetophenone (0.01 mol) and 2,4-dichlorobenzoic acid (0.01 mol) in dry pyridine (10–15 mL).

-

Activation: Cool the mixture to 0°C in an ice bath. Add

(approx. 0.5–1.0 mL) dropwise with constant stirring. Caution: Exothermic reaction.[1] -

Reaction: Allow the mixture to warm to room temperature and stir for 8–9 hours (or monitor by TLC until starting phenol is consumed).

-

Work-up: Pour the reaction mixture into crushed ice containing dilute HCl (to neutralize pyridine).

-

Isolation: A solid precipitate will form.[1] Filter the solid, wash with cold water, and then with saturated

(to remove unreacted acid).[1] -

Purification: Recrystallize from ethanol or methanol.

Core Application: The Baker-Venkataraman Rearrangement[1]

The primary value of 2-acetylphenyl 2,4-dichlorobenzoate lies in its conversion to 1-(2,4-dichlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione (a

Mechanism & Utility[1]

-

Base Abstraction: A base deprotonates the

-carbon of the acetyl group.[1] -

Nucleophilic Attack: The resulting enolate attacks the ester carbonyl.[1]

-

Ring Opening: The cyclic intermediate opens to form the

-diketone.[1] -

Cyclization (Optional): Acid-catalyzed cyclization of the

-diketone yields the Flavone .[1]

Experimental Workflow: Rearrangement

-

Dissolve the ester (0.01 mol) in dry pyridine (15 mL).[1]

-

Add powdered KOH (0.03 mol) and heat to 50°C or stir at room temperature overnight.

-

Acidify with 10% acetic acid to precipitate the

-diketone (yellow solid).[1]

Figure 2: The synthetic pathway transforming the ester into bioactive diketone ligands and flavone drugs.[1][2]

Biological Relevance & Pharmacological Potential[1][2][9][10]

While the ester is an intermediate, the 2,4-dichlorophenyl moiety it introduces is a "privileged structure" in medicinal chemistry, often enhancing metabolic stability and lipophilicity.[1]

Transition Metal Complexes (Antimicrobial)

The

-

Mechanism: The complex facilitates transport across bacterial cell membranes due to increased lipophilicity (chelation theory).[1]

-

Activity: These complexes have demonstrated significant antibacterial activity against S. aureus and E. coli [2].[1]

Flavone Synthesis (Antiviral/Anticancer)

The cyclized flavone product is structurally analogous to natural flavonoids.[1]

-

Target: 2,4-dichloro substituted flavones are investigated as inhibitors of HIV-1 Integrase and as potential anticancer agents due to their ability to modulate kinase activity.[1]

Analytical Characterization Data

To validate the synthesis of 2-acetylphenyl 2,4-dichlorobenzoate, compare experimental data against these standards:

| Technique | Expected Signal Characteristics |

| IR Spectroscopy | 1735 |

| 1H NMR (CDCl3) | |

| Mass Spectrometry | m/z 309/311/313 : Molecular ion peaks (characteristic isotope pattern for |

References

-

ConnectSci . (2015).[1] A New Protocol for Total Synthesis of Natural Product Frutinone A and Its Derivatives. Retrieved from

-

Suryawanshi, D. D., et al. (2015).[1][2] Synthesis, Characterization and Antimicrobial studies of 1-(2,4-dichlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione and its transition metal complexes. International Journal of Chemical and Physical Sciences, 4(1). Retrieved from

-

ChemicalBook . (n.d.).[1] 2-acetylphenyl 2,4-dichlorobenzoate CAS 648915-53-1.[1][3][5] Retrieved from

-

Organic Syntheses . (1952).[1] Flavone Synthesis via o-Benzoyloxyacetophenone. Org. Synth. 32, 72. Retrieved from

Sources

- 1. ARONIS - collection of small molecules, building blocks and fine organic compound samples, custom synthesis - Auto stock [anilines.net]

- 2. ijcps.org [ijcps.org]

- 3. 648915-53-1 | CAS DataBase [m.chemicalbook.com]

- 4. connectsci.au [connectsci.au]

- 5. 2-acetylphenyl 2,4-dichlorobenzoate | 648915-53-1 [chemicalbook.com]

Bioactivity of 2,4-Dichlorobenzoate Derivatives: A Technical Guide to Ligand Design and Pharmacological Applications

Topic: Bioactivity of 2,4-Dichlorobenzoate Derivatives in Medicinal Chemistry Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The 2,4-dichlorobenzoate (2,4-DCB) moiety represents a privileged scaffold in medicinal chemistry, distinguished by its dual functionality as a lipophilic pharmacophore and a versatile ligand in coordination chemistry. This guide analyzes the structural bioactivity of 2,4-DCB derivatives, focusing on three critical domains: enzyme inhibition (specifically urease and

Chemical Nature & Structural Significance

2,4-Dichlorobenzoic acid (2,4-DCBA) is characterized by chlorine atoms at the ortho and para positions relative to the carboxyl group. This substitution pattern imparts specific electronic and steric properties:

-

Lipophilicity: The dichloro-substitution significantly enhances the partition coefficient (

), facilitating passive transport across bacterial and cancer cell membranes. -

Electronic Effect: The electron-withdrawing nature of the chlorines increases the acidity of the carboxylic acid (

-

Steric Hindrance: The ortho-chlorine restricts rotation around the phenyl-carboxyl bond, locking the ligand into conformations that favor specific binding modes in enzyme active sites.

Synthesis Workflows

Ligand Synthesis vs. Metal Complexation

The synthesis of bioactive 2,4-DCB derivatives generally diverges into organic derivatization (esters/amides) or inorganic complexation.

Caption: Divergent synthetic pathways for organic pharmacophores and metallopharmaceuticals derived from 2,4-DCBA.

Bioactivity Spectrum & SAR Analysis

Enzyme Inhibition: Urease and -Glucosidase

Derivatives of 2,4-DCBA, particularly mixed ester/amide analogues and thiourea conjugates , have emerged as potent inhibitors of Jack Bean Urease (JBU), often outperforming the standard inhibitor, thiourea.

-

Mechanism: The 2,4-dichlorophenyl ring fits into the hydrophobic pocket of the enzyme active site. The carbonyl oxygen or the thiourea sulfur coordinates with the bi-nickel center (

) essential for catalysis. -

SAR Insight: The ortho-chlorine is critical. It forces the phenyl ring out of planarity, optimizing

-stacking interactions with active site residues (e.g., His593).

Table 1: Comparative Bioactivity of 2,4-DCB Derivatives

| Compound Class | Target | Activity Metric ( | Reference Standard | Key Structural Driver |

| Mixed Ester/Amide | Urease | 1.6 | Thiourea (472 nM) | m-chloro acyl core + p-alkyl aniline |

| Sulfonamide Chalcone | AGS (Gastric Cancer) | 0.89 | Cisplatin | |

| Organotin(IV) Complex | HCT-116 (Colon Cancer) | 0.21 | Doxorubicin | Triorganotin ( |

| Cu(II) Complex | S. aureus | MIC: 12.5 | Ciprofloxacin | Chelation polarity reduction |

Anticancer Metallopharmaceuticals

Organotin(IV) 2,4-dichlorobenzoates exhibit cytotoxicity superior to cisplatin in specific cell lines. The mechanism involves the hydrolysis of the Sn-O bond, releasing the lipophilic 2,4-DCB carrier and the cytotoxic organotin moiety.

-

Pathway: The lipophilic 2,4-DCB ligand facilitates transport across the lipid bilayer. Once intracellular, the complex undergoes hydrolysis. The organotin moiety binds to DNA phosphate backbones, while the 2,4-DCB ligand may induce oxidative stress.

Caption: Proposed mechanism of action for Organotin(IV) 2,4-dichlorobenzoate induced apoptosis.

Experimental Protocols

Synthesis of Tributyltin(IV) 2,4-Dichlorobenzoate

Objective: Synthesis of a high-purity organotin carboxylate for antimicrobial screening. Safety: Organotin compounds are toxic. Work in a fume hood.

-

Reagents:

-

2,4-Dichlorobenzoic acid (1.0 mmol, 0.191 g)

-

Bis(tributyltin) oxide (0.5 mmol, 0.298 g)

-

Solvent: Anhydrous Benzene or Toluene (30 mL)

-

-

Procedure:

-

Dissolution: Dissolve 2,4-DCBA in 30 mL of benzene/toluene in a round-bottom flask equipped with a Dean-Stark trap.

-

Addition: Add bis(tributyltin) oxide dropwise to the stirring solution.

-

Reflux: Reflux the mixture for 6–8 hours. The azeotropic removal of water drives the reaction to completion (

). -

Isolation: Evaporate the solvent under reduced pressure (rotary evaporator).

-

Recrystallization: Recrystallize the resulting solid from hot ethanol or hexane/chloroform mixture.

-

-

Validation:

-

FT-IR: Look for the disappearance of the broad -OH stretch (2500-3000 cm⁻¹) of the free acid and the appearance of strong

and

-

Urease Inhibition Assay (Indophenol Method)

Objective: Quantify the inhibitory potential of synthesized esters.

-

Reagents:

-

Jack Bean Urease (JBU) solution.

-

Buffer: Phosphate buffer (pH 8.2).

-

Substrate: Urea (100 mM).

-

Reagents: Phenol-hypochlorite reagents for ammonia detection.

-

-

Workflow:

-

Incubation: Mix 10

L of test compound (in DMSO) with 25 -

Reaction: Add 50

L of Urea solution. Incubate for 30 mins at 30°C. -

Termination: Add 50

L of phenol reagent and 50 -

Measurement: Measure absorbance at 625 nm after 50 mins.

-

Calculation:

.

-

References

-

Urease Inhibition of Benzoate Derivatives

- Title: Enzyme Inhibitory Kinetics and Molecular Docking Studies of Halo-Substituted Mixed Ester/Amide-Based Deriv

- Source: PubMed Central (PMC).

-

URL:[Link]

-

Anticancer Chalcone Sulfonamides

- Title: New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties.

- Source: MDPI (Molecules).

-

URL:[Link]

-

Organotin(IV)

-

Crystal Structure & Synthesis

-

General Bioactivity of 2,4-DCBA Derivatives

Sources

Technical Guide: Solubility Profile & Characterization of 2-Acetylphenyl 2,4-dichlorobenzoate

The following technical guide details the solubility profile and physicochemical characterization of 2-Acetylphenyl 2,4-dichlorobenzoate , a critical ester intermediate often utilized in the synthesis of chalcones, flavones, and pharmaceutical pharmacophores via the Baker-Venkataraman rearrangement.

Executive Summary & Chemical Identity

2-Acetylphenyl 2,4-dichlorobenzoate is a lipophilic ester formed via the condensation of 2-hydroxyacetophenone and 2,4-dichlorobenzoic acid.[1] In drug development, it serves as a transient intermediate; its solubility profile is the governing factor in its isolation, purification, and subsequent base-catalyzed rearrangement into 1,3-diketones (β-diketones).

Understanding its solubility is not merely about data points; it is about controlling the supersaturation trajectory during recrystallization to maximize yield and purity while minimizing hydrolysis.

Physicochemical Baseline

| Property | Value / Characteristic | Source/Validation |

| CAS Name | Benzoic acid, 2,4-dichloro-, 2-acetylphenyl ester | Chemical Inventory |

| Molecular Formula | C₁₅H₁₀Cl₂O₃ | Stoichiometry |

| Molecular Weight | 309.14 g/mol | Calculated |

| Melting Point | 105 °C | Experimental [1] |

| Physical State | White to pale yellow crystalline solid | Observation [1] |

| Predicted LogP | ~4.2 - 4.8 | High Lipophilicity (Insoluble in H₂O) |

Practical Solubility Profile

As an Application Scientist, I categorize solvents not just by "soluble/insoluble," but by their functional role in the workflow: Reaction Media , Crystallization Solvents , and Anti-Solvents .

A. High-Solubility Media (Reaction Solvents)

These solvents dissolve the compound readily at room temperature (25°C). They are typically polar aprotic, capable of disrupting the crystal lattice without donating protons.

-

Pyridine: Used as both solvent and acid scavenger during synthesis.[2]

-

Dimethyl Sulfoxide (DMSO): Excellent solubility; used for biological assays.

-

Dimethylformamide (DMF): High solubility; often used in the subsequent rearrangement step.

-

Dichloromethane (DCM): Good solubility; useful for extraction but not recrystallization due to high volatility.

B. Temperature-Dependent Media (Recrystallization Solvents)

These are the most critical for process chemists. The compound exhibits a steep solubility curve—low solubility at low temperatures, high solubility at boiling points.

-

Ethanol (Absolute): The primary solvent of choice for purification. The ester dissolves in boiling ethanol and crystallizes as needles upon cooling [1].

-

Methanol: Similar profile to ethanol but often requires lower temperatures for maximum recovery.

-

Ethyl Acetate: Good for recrystallization if the compound is too soluble in alcohols, though often yields are lower due to higher room-temperature solubility.

C. Anti-Solvents (Precipitation Media)

-

Water: Completely insoluble. Used to quench the reaction and precipitate the crude ester.

-

Dilute HCl: Used to neutralize pyridine/base; the ester remains insoluble and precipitates.

-

Cold Alcohols: Ice-cold methanol is used to wash the crude filter cake, removing impurities without redissolving the product [1].

Experimental Protocol: Quantitative Solubility Determination

While qualitative data suffices for synthesis, thermodynamic modeling requires precise mole fraction data. Below is a self-validating gravimetric protocol to generate the solubility curve (

Reagents & Equipment[1][2]

-

Solute: 2-Acetylphenyl 2,4-dichlorobenzoate (Purity >99% by HPLC).

-

Solvents: Ethanol, Methanol, Ethyl Acetate (HPLC Grade).

-

Apparatus: Jacketed glass vessel with temperature control (±0.05 K), magnetic stirring, and syringe filters (0.22 µm, PTFE).

Step-by-Step Methodology

-

Saturation: Add excess solute to 50 mL of solvent in the jacketed vessel.

-

Equilibration: Stir at the set temperature (e.g., 293.15 K) for 4 hours.

-

Validation (Self-Check): Stop stirring and allow settling for 1 hour. If no solid remains, the solution is under-saturated; add more solid and repeat.

-

Sampling: Withdraw 2 mL of supernatant using a pre-heated syringe (to prevent premature crystallization). Filter immediately into a pre-weighed weighing boat.

-

Gravimetric Analysis: Evaporate solvent under vacuum/nitrogen flow. Weigh the dry residue until mass is constant (

mg). -

Calculation:

Where

Visualization: Solubility Determination Workflow

Caption: Gravimetric workflow for determining the solubility limit of 2-Acetylphenyl 2,4-dichlorobenzoate.

Thermodynamic Modeling

To extrapolate solubility data for process design, the Modified Apelblat Equation is the industry standard for this class of esters. It correlates the mole fraction solubility (

-

A, B, C: Empirical parameters derived from regression of the experimental data.

-

Interpretation:

-

If the curve is steep (large

), the yield from cooling crystallization will be high. -

For 2-Acetylphenyl 2,4-dichlorobenzoate in ethanol, we expect a positive enthalpy of solution (

), indicating an endothermic dissolution process (solubility increases with temperature).

-

Application: Purification Strategy

The solubility profile dictates the purification logic. Because the compound is an intermediate, removing the unreacted starting materials (2,4-dichlorobenzoic acid and 2-hydroxyacetophenone) is crucial.

Purification Logic

-

Crude Isolation: Pour reaction mixture into Ice-Water/HCl .

-

Why? The ester is insoluble in water. Pyridine becomes water-soluble pyridinium chloride. The ester precipitates.

-

-

Washing: Wash cake with Cold Methanol .

-

Why? Removes trace organic impurities and unreacted acetophenone without dissolving the ester (which requires hot alcohol).

-

-

Recrystallization: Dissolve in Boiling Ethanol .

-

Why? Maximizes solubility. Upon cooling to room temperature, the ester crystallizes out as pure needles, leaving trace acid impurities in the mother liquor.

-

Visualization: Purification Decision Tree

Caption: Purification logic flow based on differential solubility in aqueous vs. organic media.

References

-

Jadhav, S. et al. (2013). Synthesis, Characterization and Antimicrobial studies of 1-(2,4-dichlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione and its transition metal complexes. International Journal of Chemical and Physical Sciences, 2(6), 17-26.

Sources

Technical Guide: Synthesis of Chromones via 2,4-Dichlorobenzoic Acid Ester Derivatives

Executive Summary

This guide details the chemical synthesis of 2-(2,4-dichlorophenyl)-4H-chromen-4-one derivatives utilizing 2,4-dichlorobenzoic acid esters as the primary electrophilic building block. The core methodology focuses on the Baker-Venkataraman rearrangement , a privileged pathway that leverages the electronic activation provided by the dichloro-substitution pattern to facilitate intramolecular Claisen-type condensation. This document is designed for medicinal chemists requiring a robust, scalable protocol for generating pharmacologically active flavone scaffolds.

Strategic Rationale: The 2,4-Dichloro Advantage

In drug design, the incorporation of a 2,4-dichlorophenyl moiety into the chromone scaffold (flavone structure) serves two distinct purposes:

-

Electronic Activation (Synthetic Utility): The presence of electron-withdrawing chlorine atoms at the ortho and para positions of the benzoate ester significantly increases the electrophilicity of the ester carbonyl carbon. This lowers the activation energy for the nucleophilic attack by the acetophenone enolate during the rearrangement step, often resulting in higher yields compared to electron-rich (e.g., methoxy) analogs.

-

Pharmacological Profile (Medicinal Utility): The 2,4-dichloro substitution enhances lipophilicity (

), improving membrane permeability. Furthermore, the halogens block metabolic oxidation at susceptible phenyl positions, extending the half-life of the drug candidate.

Synthetic Pathway & Mechanism[1][2][3][4]

The synthesis proceeds through a three-stage workflow: O-Acylation , Baker-Venkataraman Rearrangement , and Cyclodehydration .

The Reaction Workflow

The process begins with the esterification of a substituted 2-hydroxyacetophenone with 2,4-dichlorobenzoyl chloride. The resulting ester is not merely an intermediate but the "loaded spring" for the subsequent rearrangement.

Figure 1: Strategic workflow for the synthesis of 2,4-dichlorophenyl chromones.

Mechanistic Deep Dive

The critical step is the base-mediated migration of the 2,4-dichlorobenzoyl group from the oxygen to the

Why the 2,4-Cl substitution matters: In the transition state, the enolate generated from the acetyl group attacks the ester carbonyl. The 2-Cl and 4-Cl atoms withdraw electron density from the benzene ring, which in turn pulls density from the ester carbonyl carbon. This makes the carbonyl highly susceptible to nucleophilic attack, driving the equilibrium toward the cyclic alkoxide intermediate and subsequent ring opening to the 1,3-diketone.

Figure 2: Mechanistic pathway highlighting the critical intramolecular attack facilitated by the electron-deficient benzoyl ring.

Comprehensive Experimental Protocol

This protocol is validated for scale-up from 1 mmol to 50 mmol.

Phase 1: Synthesis of 2-Acetylphenyl 2,4-Dichlorobenzoate

Reagents: 2-Hydroxyacetophenone (1.0 eq), 2,4-Dichlorobenzoyl chloride (1.1 eq), Pyridine (anhydrous).

-

Dissolution: Dissolve 2-hydroxyacetophenone (e.g., 1.36 g, 10 mmol) in anhydrous pyridine (5 mL) in a round-bottom flask under nitrogen.

-

Addition: Cool the solution to 0°C in an ice bath. Add 2,4-dichlorobenzoyl chloride (2.30 g, 11 mmol) dropwise over 15 minutes to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:2). The product (ester) usually has a higher

than the starting phenol. -

Workup: Pour the reaction mixture into ice-cold dilute HCl (1M, 50 mL) to neutralize pyridine. A solid precipitate should form.

-

Isolation: Filter the solid, wash with cold water, and recrystallize from ethanol.

-

Checkpoint: Ensure the phenolic OH peak (>12 ppm) is absent in

H NMR.

-

Phase 2: Baker-Venkataraman Rearrangement

Reagents: Ester intermediate (from Phase 1), KOH (powdered), Pyridine (solvent). Alternative: NaH in THF (for moisture-sensitive substrates).

-

Setup: Dissolve the ester (10 mmol) in anhydrous pyridine (10 mL).

-

Base Addition: Add powdered KOH (1.12 g, 20 mmol).

-

Heating: Heat the mixture to 50°C for 2 hours. The solution typically turns a viscous yellow/orange, indicating the formation of the diketone salt.

-

Quenching: Pour the mixture into ice-water (100 mL) and acidify with glacial acetic acid or dilute HCl until pH ~3–4.

-

Isolation: The yellow precipitate is the o-hydroxydibenzoylmethane (1,3-diketone). Filter and dry.[1]

-

Expert Note: This intermediate exists in keto-enol equilibrium. NMR will show a characteristic enolic proton singlet around 15–16 ppm (intramolecular H-bond).

-

Phase 3: Cyclodehydration to Chromone

Reagents: 1,3-Diketone intermediate, Glacial Acetic Acid, Conc. H

-

Cyclization: Suspend the 1,3-diketone in glacial acetic acid (10 mL per gram). Add catalytic conc. H

SO -

Reflux: Reflux the mixture for 1–2 hours.

-

Final Workup: Cool to room temperature and pour into crushed ice. The chromone precipitates as a white or off-white solid.

-

Purification: Recrystallize from Ethanol/DMF or purify via silica gel column chromatography (DCM:MeOH).

Data Summary & Troubleshooting

Physicochemical Properties (Typical)

| Property | Value / Observation |

| Appearance | White to pale yellow crystalline solid |

| Melting Point | 170–180°C (Dependent on R-substituents on ring A) |

| Yield (Overall) | 65–80% (High efficiency due to 2,4-Cl activation) |

| Singlet at | |

| IR (C=O) | ~1640 cm |

Troubleshooting Matrix

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Hydrolysis of acid chloride | Ensure glassware is oven-dried; use fresh acid chloride. |

| No Rearrangement (Step 2) | Wet solvent or weak base | Use anhydrous pyridine/THF. Switch to NaH/THF if KOH fails. |

| Product is Oily | Impurities or residual solvent | Recrystallize from EtOH/Water mixtures; use column chromatography. |

| Hydrolysis of Ester | Base too strong/wet | Ensure anhydrous conditions. Hydrolysis reverts to phenol + acid. |

Biological Applications

The 2-(2,4-dichlorophenyl)chromen-4-one scaffold is a validated pharmacophore in several therapeutic areas:

-

Antimicrobial Agents: The lipophilic dichloro-phenyl tail facilitates penetration of bacterial cell walls (peptidoglycan layers), showing efficacy against Gram-positive strains (e.g., S. aureus).

-

SIRT2 Inhibition: Derivatives of this scaffold have been identified as selective inhibitors of Sirtuin 2 (SIRT2), a NAD+-dependent deacetylase involved in neurodegenerative diseases. The 2,4-substitution pattern occupies the hydrophobic pocket of the enzyme.

-

Anticancer Activity: Disruption of tubulin polymerization and induction of apoptosis in various carcinoma cell lines.

References

-

Baker-Venkataraman Rearrangement Mechanism & Utility

-

Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Deriv

- Source: Rumpf, T., et al. (2015). Journal of Medicinal Chemistry, 58(3), 1281–1295.

-

Link:[Link]

-

Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction (Demonstr

-

Chromones as a Privileged Scaffold in Drug Discovery: A Review

Sources

- 1. 2-(4-Chlorophenyl)chromen-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Baker-Venkatraman Rearrangement (Chapter 3) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of 2-(1,2,4-oxadiazol-5-yl)-2,3-dihydro-4H-chromen-4-ones | French-Ukrainian Journal of Chemistry [fujc.pp.ua]

Solvent selection for 2-Acetylphenyl 2,4-dichlorobenzoate rearrangement reactions

Application Note: Solvent Selection & Process Optimization for the Baker-Venkataraman Rearrangement of 2-Acetylphenyl 2,4-Dichlorobenzoate

Executive Summary

This guide details the solvent selection and reaction optimization for the Baker-Venkataraman rearrangement of 2-acetylphenyl 2,4-dichlorobenzoate to form 1-(2-hydroxyphenyl)-3-(2,4-dichlorophenyl)propane-1,3-dione .

While pyridine is the historical benchmark for this transformation, its toxicity and difficulty in removal make it unsuitable for modern pharmaceutical scale-up. This note prioritizes anhydrous aprotic solvents (THF, 2-MeTHF) and Phase Transfer Catalysis (PTC) systems (Toluene) that offer superior impurity profiles and process safety. Special attention is given to the 2,4-dichloro substitution , which increases the electrophilicity of the ester carbonyl but significantly heightens susceptibility to hydrolytic cleavage.

Mechanistic Basis for Solvent Selection

The Baker-Venkataraman rearrangement is an intramolecular Claisen-type condensation.[1][2] The reaction proceeds through three critical stages:

-

Enolization: Base abstracts an

-proton from the acetyl group. -

Nucleophilic Attack: The enolate attacks the ester carbonyl (facilitated by the electron-withdrawing Cl groups).

-

Ring Opening: The cyclic alkoxide intermediate collapses to form the 1,3-diketone (phenolate form).

Critical Consideration for 2,4-Dichlorobenzoate: The electron-withdrawing chlorine atoms at the 2 and 4 positions of the migrating benzoyl group significantly increase the electrophilicity of the ester carbonyl.

-

Advantage: Faster reaction rates compared to unsubstituted benzoates.

-

Risk: Extreme sensitivity to hydrolysis. Even trace moisture will lead to rapid saponification, yielding 2-hydroxyacetophenone and 2,4-dichlorobenzoic acid. Strictly anhydrous solvents are non-negotiable.

Figure 1: Reaction Mechanism & Solvent Influence[1]

Caption: Mechanistic pathway highlighting the critical enolate formation step and the risk of hydrolysis in the presence of moisture.

Solvent Selection Matrix

The following table compares solvent systems specifically for the rearrangement of electron-deficient esters like 2,4-dichlorobenzoate.

| Solvent System | Base | Reaction Type | Suitability (Scale-Up) | Key Advantage | Key Risk |

| THF / 2-MeTHF | LiHMDS or t-BuOK | Homogeneous | High | Kinetic control; low temp prevents side reactions. | Requires strictly anhydrous conditions; LiHMDS is expensive. |

| Toluene | KOH (s) + 18-Crown-6 | PTC (Solid-Liquid) | High | Cheap; easy water removal (azeotrope); simple workup. | Slower rate; heterogeneous mixing issues. |

| DMSO | NaH | Homogeneous | Medium | Extremely fast rates for deactivated substrates. | Difficult solvent removal (high BP); safety (NaH/DMSO exotherm). |

| Pyridine | KOH | Classic | Low | Historical benchmark; acts as solvent & base sponge. | Toxic; difficult to remove traces; strictly regulated. |

Recommended Protocols

Protocol A: Kinetic Control (High Purity)

Recommended for initial drug discovery and gram-scale synthesis where purity is paramount.

Rationale: The use of THF with a strong, non-nucleophilic base (LiHMDS ) at low temperature prevents the "shuffling" of the ester group and minimizes hydrolysis.

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask under Nitrogen atmosphere.

-

Solvent: Add anhydrous THF (50 mL) and cool to -78 °C (acetone/dry ice bath).

-

Base Addition: Add LiHMDS (1.0 M in THF, 1.2 equiv) dropwise over 15 minutes.

-

Substrate Addition: Dissolve 2-acetylphenyl 2,4-dichlorobenzoate (1.0 equiv) in minimal THF and add dropwise to the base.

-

Note: The solution often turns bright yellow/orange due to enolate formation.

-

-

Rearrangement: Stir at -78 °C for 1 hour, then allow to warm to 0 °C over 2 hours. Monitor by TLC (the starting ester disappears rapidly).

-

Quench: Pour the cold mixture into a stirred solution of 1N HCl (excess).

-

Critical: Rapid acidification prevents the retro-Claisen cleavage.

-

-

Isolation: Extract with EtOAc, wash with brine, dry over MgSO4, and concentrate.

-

Purification: Recrystallize from Ethanol/Heptane.

Protocol B: Thermodynamic Control (Process Scale)

Recommended for multi-kilogram scale-up using Green Chemistry principles.

Rationale: Toluene is a preferred ICH Class 2 solvent. Using solid KOH with a phase transfer catalyst avoids water entirely, protecting the sensitive 2,4-dichlorobenzoate ester.

-

Setup: Equip a reactor with a mechanical stirrer and reflux condenser.

-

Charge: Add Toluene (10 volumes relative to substrate).

-

Reagents: Add 2-acetylphenyl 2,4-dichlorobenzoate (1.0 equiv), KOH pellets (crushed, 2.0 equiv), and 18-Crown-6 (0.05 equiv) or TBAB (0.1 equiv).

-

Reaction: Heat to 80–110 °C (Reflux).

-

Observation: The reaction mixture will become a thick slurry as the potassium salt of the diketone precipitates.

-

-

Monitoring: HPLC monitoring is required. Reaction typically completes in 2–4 hours.

-

Workup: Cool to room temperature. Add 10% Acetic Acid (aq) directly to the reactor to neutralize the salt and solubilize the product into the Toluene layer.

-

Separation: Separate the organic layer, wash with water, and concentrate.

Process Decision Tree

Use this logic flow to determine the optimal solvent based on your specific constraints.

Figure 2: Solvent Optimization Logic

Caption: Decision matrix for selecting between Kinetic (THF) and Thermodynamic (Toluene) protocols.

Troubleshooting & Critical Process Parameters (CPPs)

| Issue | Probable Cause | Corrective Action |

| High levels of 2,4-dichlorobenzoic acid | Hydrolysis of starting material. | Ensure solvent water content (KF) is <0.05%. Switch from hygroscopic bases (NaOH) to t-BuOK or LiHMDS. |

| Incomplete Conversion | Enolate equilibrium unfavorable. | Use a stronger base (LiHMDS) or increase temperature in Toluene reflux. |

| "Oiling out" during workup | Product is trapped as a salt. | Ensure pH is adjusted to < 4.0 during quench to fully protonate the enol. |

| Colored Impurities | Polymerization of acetophenone. | Conduct reaction under strict Nitrogen/Argon atmosphere; exclude light. |

References

-

Solid Phase Baker–Venkataraman rearrangement under solvent-free condition. Green Chemistry Letters and Reviews. Available at: [Link]

-

Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. Available at: [Link]

-

Synthesis of 1,3-diketones via Baker-Venkataraman. Organic Chemistry Portal. Available at: [Link]

Sources

Application Note: Microwave-Assisted Synthesis of 2-Acetylphenyl 2,4-dichlorobenzoate

Abstract

This application note details a rapid, efficient, and high-yield protocol for the synthesis of 2-Acetylphenyl 2,4-dichlorobenzoate via a microwave-assisted esterification reaction. The procedure involves the acylation of 2'-Hydroxyacetophenone with 2,4-dichlorobenzoyl chloride using triethylamine as a base. Microwave irradiation significantly accelerates the reaction, reducing the synthesis time from hours to mere minutes compared to conventional heating methods.[1] This protocol is designed for researchers in synthetic chemistry and drug development, providing a robust method that aligns with the principles of green chemistry by minimizing reaction time and energy consumption.[2][3]

Principle of the Reaction

The synthesis of 2-Acetylphenyl 2,4-dichlorobenzoate is achieved through a nucleophilic acyl substitution reaction, a process often referred to as a Schotten-Baumann reaction.[4][5] In this specific application, the phenolic hydroxyl group of 2'-Hydroxyacetophenone acts as the nucleophile.

Reaction Mechanism:

-

Base-Catalyzed Deprotonation: The reaction is initiated by the base, triethylamine (Et₃N), which deprotonates the hydroxyl group of 2'-Hydroxyacetophenone. This generates a highly nucleophilic phenoxide ion.[4][6]

-

Nucleophilic Attack: The newly formed phenoxide ion attacks the electrophilic carbonyl carbon of 2,4-dichlorobenzoyl chloride, leading to the formation of a tetrahedral intermediate.[7]

-

Elimination and Product Formation: This unstable intermediate rapidly collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group. The final ester product, 2-Acetylphenyl 2,4-dichlorobenzoate, is formed.

-

Byproduct Neutralization: The hydrogen chloride (HCl) produced during the reaction is immediately neutralized by triethylamine, forming triethylammonium chloride. This crucial step prevents the protonation of the phenoxide nucleophile and drives the reaction to completion.[8][9]

Role of Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to absorb microwave energy and convert it into heat.[10] This process, known as dielectric heating, leads to rapid and uniform heating of the reaction mixture.[11] The key advantages in this synthesis include:

-

Rate Acceleration: Dramatically reduced reaction times from hours to minutes.[1]

-

Increased Yields: Improved reaction efficiency often leads to higher product yields.[11]

-

Enhanced Purity: The rapid and controlled heating minimizes the formation of side products.[1]

Materials and Methods

Reagents and Materials

| Reagent/Material | Grade | Supplier | CAS No. | Notes |

| 2'-Hydroxyacetophenone | Reagent Grade, ≥98% | Sigma-Aldrich | 118-93-4 | Corrosive, handle with care.[12] |

| 2,4-Dichlorobenzoyl chloride | Reagent Grade, ≥98% | Sigma-Aldrich | 89-75-8 | Corrosive, reacts with water.[13] |

| Triethylamine (Et₃N) | Anhydrous, ≥99.5% | Sigma-Aldrich | 121-44-8 | Volatile and flammable base. |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | 75-09-2 | Use in a well-ventilated fume hood. |

| Hydrochloric Acid (HCl) | 1 M Aqueous Solution | VWR | 7647-01-0 | For work-up. |

| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | VWR | 144-55-8 | For work-up. |

| Saturated Sodium Chloride (Brine) | Aqueous Solution | VWR | 7647-14-5 | For work-up. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | VWR | 7487-88-9 | For drying organic phase. |

| Silica Gel | 60 Å, 230-400 mesh | VWR | 7631-86-9 | For column chromatography. |

| Hexane / Ethyl Acetate | HPLC Grade | Fisher Scientific | - | Eluent for chromatography. |

Equipment

-

Microwave Synthesis Reactor (e.g., CEM Discover, Biotage Initiator)

-

10 mL microwave reaction vial with a magnetic stir bar

-

Standard laboratory glassware (beakers, flasks, separatory funnel)

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp (254 nm) for TLC visualization

-

Glass column for chromatography

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

-

Fume Hood: All steps, especially those involving volatile solvents (DCM), corrosive reagents (2,4-dichlorobenzoyl chloride), and the base (triethylamine), must be performed in a certified chemical fume hood.

-

Reagent Handling: 2,4-Dichlorobenzoyl chloride is corrosive and reacts with moisture; handle it under anhydrous conditions. 2'-Hydroxyacetophenone is a skin and eye irritant.[14][15]

-

Microwave Reactor: Operate the microwave reactor according to the manufacturer's safety guidelines. Never exceed the recommended pressure or temperature limits for the reaction vessel.

Experimental Protocol

Reaction Setup

-

To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2'-Hydroxyacetophenone (1.0 mmol, 136.15 mg).

-

Dissolve the starting material in 3 mL of anhydrous dichloromethane (DCM).

-

Add triethylamine (1.2 mmol, 0.167 mL) to the solution.[16]

-

Finally, add 2,4-dichlorobenzoyl chloride (1.1 mmol, 230.4 mg) dropwise to the stirred solution.

-

Securely cap the reaction vial.

Microwave Irradiation

-

Place the sealed vial into the cavity of the microwave reactor.

-

Set the reaction parameters as follows:

-

Temperature: 100 °C (Use dynamic temperature control)

-

Hold Time: 5 minutes

-

Power: 200 W (Dynamic power control)

-

Stirring: High

-

-

Initiate the microwave program. The reaction progress can be monitored by TLC after completion.

Work-up and Purification

-

After the reaction is complete and the vial has cooled to room temperature, quench the reaction by adding 10 mL of deionized water.

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with dichloromethane (2 x 15 mL).

-

Combine the organic layers and wash sequentially with:

-

1 M HCl (15 mL) to remove excess triethylamine.

-

Saturated NaHCO₃ solution (15 mL) to neutralize any remaining acid.

-

Saturated brine solution (15 mL) to remove residual water.

-

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., 95:5 to 90:10) as the eluent.[17]

-

Combine the pure fractions (as determined by TLC) and evaporate the solvent to yield 2-Acetylphenyl 2,4-dichlorobenzoate as a solid.

Visualization of Workflow and Mechanism

The overall experimental process and the underlying chemical mechanism are depicted below.

Caption: Experimental workflow for microwave-assisted synthesis.

Caption: Simplified reaction mechanism for ester formation.

Results and Characterization

Following the protocol, the reaction typically proceeds to completion within the specified 5-minute irradiation time. The purification by column chromatography yields the desired product, 2-Acetylphenyl 2,4-dichlorobenzoate, as a white to off-white solid.

| Parameter | Expected Value |

| Reaction Time | 5 minutes |

| Typical Yield | 85-95% |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃) | δ ~8.0-7.2 (m, Ar-H), 2.6 (s, 3H, COCH₃) |

| IR (KBr, cm⁻¹) | ~1740 (C=O, ester), ~1685 (C=O, ketone) |

| MS (ESI+) | m/z = 309.0 [M+H]⁺, 331.0 [M+Na]⁺ |

Note: Spectroscopic values are predictive and should be confirmed by analysis of the synthesized compound.[18][19]

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low Yield | Incomplete reaction. | Increase microwave hold time to 7-10 minutes or temperature to 110 °C. |

| Insufficient base. | Ensure triethylamine is anhydrous and used in the correct stoichiometric amount. | |

| Loss during work-up. | Ensure complete extraction and careful handling during solvent transfers. | |

| Impure Product | Incomplete removal of starting materials. | Optimize column chromatography; use a shallower solvent gradient.[20] |

| Presence of triethylammonium salt. | Ensure the 1 M HCl wash step is performed thoroughly. | |

| Reaction does not start | Inactive acyl chloride. | 2,4-Dichlorobenzoyl chloride is moisture-sensitive. Use a fresh bottle or freshly distilled reagent. |

| Low microwave absorption. | Ensure sufficient solvent volume (at least 2-3 mL) for effective coupling with microwaves. |

Conclusion

This application note presents a highly efficient, rapid, and reproducible protocol for the synthesis of 2-Acetylphenyl 2,4-dichlorobenzoate using microwave assistance. The method offers significant advantages over conventional heating, including a drastic reduction in reaction time, high yields, and cleaner reaction profiles, making it an excellent alternative for modern synthetic laboratories.[1][2][11]

References

-

Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Available from: [Link]

-

SATHEE. Chemistry Schotten Baumann Reaction. Available from: [Link]

-

ResearchGate. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Published January 15, 2024. Available from: [Link]

-

International Journal of Research in Pharmacy and Allied Science. Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. Published June 30, 2025. Available from: [Link]

-

MDPI. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Published November 7, 2025. Available from: [Link]

-

Advanced Journal of Chemistry, Section A. Importance of Microwave Heating in Organic Synthesis. Published January 2, 2019. Available from: [Link]

-

Wikipedia. Triethylamine. Available from: [Link]

-

ResearchGate. THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. Published October 12, 2024. Available from: [Link]

-

Chemistry Notes. Schotten Baumann reaction: Introduction, mechanism, procedure. Published August 23, 2023. Available from: [Link]

-

BYJU'S. Schotten Baumann Reaction. Published November 17, 2019. Available from: [Link]

-

Physics Wallah. Reaction Mechanism of Schotten Baumann Reaction. Available from: [Link]

-

Medium. understanding the volatile nature and strong basicity of triethylamine in organic synthesis. Published July 10, 2025. Available from: [Link]

-

Ataman Kimya. TRIETHYLAMINE (CAS 121-44-8). Available from: [Link]

-

Silver Fern Chemical. Bulk Triethylamine for Industrial Applications Now Available at Silver Fern Chemical. Available from: [Link]

-

Organic Chemistry Portal. Ester synthesis by acylation. Available from: [Link]

-

PubMed. Microwave-assisted, boron trichloride mediated acylation of phenols-synthesis of (o-hydroxyaryl)(aryl)methanones and xanthones. Published May 15, 2006. Available from: [Link]

-

Taylor & Francis Online. Microwave-Accelerated Selective Acylation of (Hydroxyalkyl)phenols Using Acid Chlorides. Published February 25, 2009. Available from: [Link]

-

Columbia University. Column chromatography. Available from: [Link]

-

ResearchGate. Microwave-Accelerated Selective Acylation of (Hydroxyalkyl)phenols Using Acid Chlorides | Request PDF. Published August 6, 2025. Available from: [Link]

-

University of Rochester. Recrystallization and Crystallization. Available from: [Link]

-

PubChem. 2'-Hydroxyacetophenone. Available from: [Link]

-

Haz-Map. 2'-Hydroxyacetophenone. Available from: [Link]

-

PubChem. 2,4-Dichlorobenzoyl chloride. Available from: [Link]

-

ACS Publications. Microwave Mediated Acylation of Alcohols, Phenols and Thiophenols in Neat Acetic Anhydride. Published November 25, 2024. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis and crystallization purification of phytosterol esters for food industry application. Available from: [Link]

-

JoVE. Video: Recrystallization - Concept. Published March 26, 2020. Available from: [Link]

-

Royal Society of Chemistry. 3.1.5. Acetylation of Cholesterol and Purification by Column Chromatography. Published August 28, 2020. Available from: [Link]

-

National Center for Biotechnology Information. Crystallographic and spectroscopic characterization of 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide. Available from: [Link]

-

NIST WebBook. 2-Benzoyloxyacetophenone. Available from: [Link]

-

MDPI. Synthesis and Detailed Spectroscopic Characterization of Two Novel N-(3-Acetyl-2-thienyl)acetamides. Published December 1, 2006. Available from: [Link]

-

PubMed. Synthesis, crystal structure, spectroscopic features and Hirshfeld surfaces of 2-methyl-3-[(2-methyl-phen-yl)carbamo-yl]phenyl acetate. Published March 5, 2019. Available from: [Link]

Sources

- 1. ajchem-a.com [ajchem-a.com]

- 2. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]

- 5. chemistnotes.com [chemistnotes.com]

- 6. atamankimya.com [atamankimya.com]

- 7. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 8. Triethylamine - Wikipedia [en.wikipedia.org]

- 9. bdmaee.net [bdmaee.net]

- 10. researchgate.net [researchgate.net]

- 11. ijrpas.com [ijrpas.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. fishersci.com [fishersci.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. 2'-Hydroxyacetophenone - Hazardous Agents | Haz-Map [haz-map.com]

- 16. Bulk Triethylamine for Industrial Applications Now Available at Silver Fern Chemical [silverfernchemical.com]

- 17. columbia.edu [columbia.edu]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Crystallographic and spectroscopic characterization of 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 20. books.rsc.org [books.rsc.org]

Application Note: Crystallization Methods for Purifying 2-Acetylphenyl 2,4-dichlorobenzoate

Abstract & Chemical Context

This guide details the purification of 2-Acetylphenyl 2,4-dichlorobenzoate (CAS: 84634-61-7), a critical intermediate in the synthesis of chromones, coumarins, and the natural product Frutinone A .

The target molecule is an ester formed via the condensation of 2'-hydroxyacetophenone and 2,4-dichlorobenzoyl chloride. While the synthesis is straightforward, the purification is complicated by the compound's low melting point (63–65 °C) . This physical property creates a high risk of "oiling out" (liquid-liquid phase separation) during crystallization, requiring precise temperature control and solvent selection.

Physicochemical Profile

| Property | Data | Notes |

| Formula | C₁₅H₁₀Cl₂O₃ | |

| MW | 309.14 g/mol | |

| Melting Point | 63–65 °C | Critical Parameter for Protocol |

| Appearance | White Crystalline Solid | Crude is often off-white/yellow |

| Solubility | High: DCM, EtOAc, AcetoneModerate: Ethanol, Methanol (Hot)Low: Water, Hexanes | Lipophilic ester character |

Pre-Crystallization Impurity Assessment

Before initiating crystallization, the crude matrix typically contains three primary impurities that dictate the purification strategy:

-

2'-Hydroxyacetophenone (Starting Material): Phenolic, distinct sweet odor.

-

2,4-Dichlorobenzoic Acid (Hydrolysis Byproduct): Acidic, high melting point.

-

Triethylamine/Pyridine Hydrochloride (Salts): Water-soluble, insoluble in non-polar organics.

Strategic Decision: If the crude contains significant acidic impurities (>5%), a pre-wash with cold aqueous NaHCO₃ or K₂CO₃ is mandatory before crystallization. Crystallization alone is inefficient at removing large quantities of carboxylic acids from esters due to co-precipitation.

Protocol A: High-Purity Recrystallization (Ethanol)

Objective: Maximum purity (>99%) for analytical standards or downstream biological assays. Mechanism: Temperature-dependent solubility differential in protic solvents.

Reagents

-

Solvent: Ethanol (Absolute or 95%).

-

Seed Crystals: Highly recommended (if available) to prevent supercooling.

Step-by-Step Procedure

-

Dissolution:

-

Place the crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Add Ethanol (5 mL per gram of crude) .

-

Heat the mixture in a water bath set to 70 °C (Do not exceed 75 °C; the MP is ~64 °C. Overheating promotes oiling).

-

Stir until the solid dissolves. If undissolved solids remain after 5 minutes, add Ethanol in 0.5 mL/g increments.

-

Checkpoint: If the solution is dark yellow/brown, add activated charcoal (1% w/w), stir for 5 mins, and filter hot through Celite.

-

-

Controlled Cooling (The Critical Step):

-

Remove the flask from the heat source. Allow it to cool slowly to room temperature (20–25 °C) with gentle stirring.

-

Observation: At ~40–45 °C, the solution may become cloudy.

-

Intervention: If droplets (oil) appear instead of needles, scratch the inner wall of the flask with a glass rod or add a seed crystal immediately.

-

-

Crystallization:

-

Once the mixture reaches room temperature and crystallization has initiated, transfer the flask to an ice-water bath (0–4 °C) .

-

Hold at 0 °C for 60 minutes to maximize yield.

-

-

Isolation:

-

Filter the crystals using a Büchner funnel under vacuum.[1]

-

Wash: Rinse the filter cake with cold Ethanol (-10 °C) (1 mL per gram of starting material). Do not use room temp solvent or you will dissolve the product.

-

Drying: Dry under vacuum at 30 °C for 4 hours.

-

Protocol B: Anti-Solvent Precipitation (Ethanol/Water)

Objective: High recovery (>90% yield) for bulk synthesis steps. Mechanism: Modulating polarity to force precipitation.

Step-by-Step Procedure

-

Dissolve the crude ester in Ethanol (3 mL/g) at 50 °C.

-

While maintaining 50 °C, add Deionized Water dropwise via an addition funnel.

-

Endpoint: Stop adding water when a persistent faint turbidity (cloudiness) is observed.

-

Add a few drops of Ethanol to just clear the turbidity.

-

Remove heat and allow to cool to room temperature undisturbed.

-

Cool to 4 °C, filter, and wash with 50:50 Ethanol:Water (cold).

Technical Insight: The "Oiling Out" Phenomenon

Because the melting point (63–65 °C) is close to the boiling point of common solvents, this compound often separates as a liquid oil rather than a solid crystal. This "oiling out" traps impurities and prevents purification.

Diagram 1: Crystallization Logic & Oiling Out Avoidance This flowchart illustrates the decision-making process required to successfully crystallize low-melting esters.

Caption: Decision tree for managing phase separation during the crystallization of low-melting point esters.

Synthesis & Purification Workflow

Understanding the upstream synthesis helps predict impurity profiles. The standard synthesis involves a base-catalyzed esterification.

Diagram 2: Synthesis to Purification Pathway

Caption: Integrated workflow from synthesis to final purified crystal isolation.

Analytical Validation

To confirm the success of the crystallization, the following criteria must be met:

| Test | Acceptance Criteria | Method Note |

| Melting Point | 63–65 °C (Sharp range < 2°C) | Broad range indicates solvent occlusion or impurities. |

| HPLC Purity | > 98.5% (Area %) | C18 Column, ACN/Water gradient. |

| 1H NMR | Absence of phenolic -OH (~12 ppm) | Confirm removal of starting material. |

| Appearance | White needles/plates | Yellow color indicates oxidation products. |

References

-

Li, S., et al. (2015). A New Protocol for Total Synthesis of Natural Product Frutinone A and Its Derivatives. Molecules, 20(7). (Verified via snippet 1.3).

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.

-

BenchChem. 2-Acetylphenyl 2-chlorobenzoate Technical Guide. (Verified via snippet 1.6).

-

PubChem. 2-Acetylphenyl 2-chlorobenzoate Compound Summary. .

Sources

Preventing hydrolysis of 2-Acetylphenyl 2,4-dichlorobenzoate during workup

Here is the technical support guide for the handling and workup of 2-Acetylphenyl 2,4-dichlorobenzoate .

Topic: Preventing Hydrolysis of 2-Acetylphenyl 2,4-dichlorobenzoate Ticket ID: CHEM-SUP-8821 Status: Resolved / Guide Published[1]

Executive Summary

You are working with a highly activated phenolic ester . The convergence of a chemically "hot" electrophile (2,4-dichlorobenzoate) and a stabilized leaving group (2-acetylphenoxide) creates a molecule that is exceptionally prone to hydrolysis and transesterification.[1] Standard workup protocols involving basic washes (e.g., 1M NaOH or saturated

This guide outlines the specific electronic causes of this instability and provides a modified, buffered workup protocol to ensure compound integrity.

Module 1: The Chemistry of Instability (The "Why")

To prevent decomposition, one must understand the driving forces making this specific ester labile.

Electronic Activation of the Carbonyl

The 2,4-dichlorobenzoate moiety possesses two chlorine atoms on the aromatic ring. Chlorine is electronegative and exerts a strong inductive electron-withdrawing effect (-I) .[1] This pulls electron density away from the carbonyl carbon, significantly increasing its electrophilicity (

-

Consequence: The carbonyl carbon is primed for nucleophilic attack by water or hydroxide ions [1].

Stabilization of the Leaving Group

The stability of the leaving group dictates the rate of hydrolysis. In this molecule, the leaving group is 2-acetylphenoxide .[1]

-

Resonance & Induction: The ortho-acetyl group is strongly electron-withdrawing.[1] It stabilizes the negative charge on the phenoxide oxygen through resonance delocalization onto the acetyl carbonyl and inductive effects.

-

pK_a Shift: Unsubstituted phenol has a

.[1] The ortho-acetyl substitution lowers the

The "Perfect Storm"

You have a "hot" electrophile paired with a "good" leaving group. This combination classifies the molecule as an active ester , often used intentionally in peptide coupling to acylate amines. In a workup context, however, this reactivity leads to unintended hydrolysis.[1]

Module 2: Validated Workup Protocols

Q: How do I remove excess acid/catalyst without triggering hydrolysis?

A: Avoid strong bases. Use a Buffered/Acidic Quench.

Standard protocols often use

Recommended Protocol:

| Step | Reagent/Condition | Technical Rationale |

| 1. Quench | Cold 0.5 M HCl or Sat. | Maintains pH < 7.[1][3] Suppresses the formation of the nucleophilic hydroxide ion. The ester is generally more stable to dilute acid than base [3]. |

| 2. Extraction | DCM or EtOAc | Use non-nucleophilic organic solvents.[1] Avoid alcohols (MeOH/EtOH) to prevent transesterification. |

| 3.[1] Wash | Cold Brine (Sat. NaCl) | Rapidly removes residual water.[1] The "salting out" effect reduces the solubility of water in the organic phase. |

| 4. Drying | Anhydrous | Magnesium sulfate is slightly acidic/neutral and has a high capacity.[1] Avoid basic drying agents like |

| 5.[1] Filtration | Gravity Filtration | Filter immediately after drying.[1] Do not let the solution sit on the drying agent for hours. |

Q: My product decomposes on the silica column. Why?

A: Active Silanol Groups.

Silica gel (

Troubleshooting Steps:

-

Pre-buffer the Silica: Slurry the silica in a solvent containing 1% Triethylamine (

) to neutralize acidic sites, only if your compound is stable to weak bases. Given this ester's base sensitivity, a better approach is neutral alumina or deactivated silica .[1] -

Fast Chromatography: Use a gradient that elutes the product quickly (Flash Chromatography). Long residence times on silica increase decomposition risk [4].[1]

-

Alternative Phase: Consider using Neutral Alumina (Brockmann Grade III) if silica decomposition persists.[1]

Module 3: Visual Troubleshooting Guides

Workflow: Hydrolysis Risk Assessment

Use this logic flow to determine the safety of your current workup conditions.

Caption: Decision logic for selecting safe workup parameters for labile esters.

Mechanism: Why the "Cl" and "Acetyl" Matter

Understanding the electronic push-pull helps predict stability.

Caption: The 2,4-dichloro substituents activate the carbonyl, while the acetyl group stabilizes the leaving group, facilitating rapid hydrolysis.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I store the crude mixture overnight in the fridge?

A: Only if it is strictly anhydrous.

If the organic layer still contains trace water, hydrolysis will proceed even at

-

Recommendation: Dry with

, filter, and concentrate to an oil/solid.[1] Store the neat compound under inert gas (Argon/Nitrogen) in the freezer.

Q: I see a new spot on TLC just below my product. What is it? A: This is likely 2-hydroxyacetophenone .[1] Hydrolysis yields two parts: the acid (stays at the baseline or is very polar) and the phenol (2-hydroxyacetophenone). The phenol is less polar than the acid but usually more polar than the ester.

-

Verification: Run a TLC co-spot with authentic 2-hydroxyacetophenone.[1]

Q: Can I use Methanol for recrystallization? A: No. Heating this ester in methanol, even without a catalyst, can lead to transesterification , yielding Methyl 2,4-dichlorobenzoate and releasing 2-hydroxyacetophenone.[1]

-

Alternative: Use non-nucleophilic solvent systems like Hexane/Ethyl Acetate or Toluene.[1]

References

-

Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Chapter 10: Nucleophilic Substitution at the Carbonyl Group). [1]

-

Vanderbilt University. (n.d.).[1] Acidity of Phenols: Substituent Effects. (Explains the stabilization of phenoxide anions by electron-withdrawing groups).

-

BenchChem Technical Support. (2025). Preventing Hydrolysis During the Workup of Esterification Reactions. (General protocols for labile esters).

-

Silver, J. & Teledyne ISCO. (2025).[1] Recent problems with silica gel chromatography. (Discusses acidity of silica and decomposition of sensitive compounds).

Sources

Technical Support Center: Troubleshooting O-acylation vs. C-acylation in 2'-hydroxyacetophenone Reactions

Welcome to the technical support center for navigating the complexities of O- vs. C-acylation in reactions involving 2'-hydroxyacetophenone. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve your desired acylation product with high selectivity and yield.

Introduction: The O- vs. C-Acylation Challenge

Phenols, such as 2'-hydroxyacetophenone, are bidentate nucleophiles, meaning they possess two reactive sites for acylation: the phenolic oxygen (O-acylation) and the aromatic ring (C-acylation). This dual reactivity often leads to a mixture of products, presenting a significant challenge in synthetic chemistry.

-

O-acylation results in the formation of a phenolic ester. This reaction is a nucleophilic acyl substitution and is generally kinetically favored, meaning it occurs more rapidly.

-

C-acylation leads to the formation of a hydroxyaryl ketone via an electrophilic aromatic substitution. This product is thermodynamically more stable.

The desired outcome, whether it be the O-acylated ester or the C-acylated ketone, is highly dependent on the reaction conditions. Understanding and controlling these factors is paramount for a successful synthesis. A common strategy to achieve C-acylation involves an initial O-acylation followed by a rearrangement reaction, such as the Fries rearrangement or the Baker-Venkataraman rearrangement.[1][2]

Frequently Asked Questions (FAQs)

Q1: I am getting exclusive O-acylation. How do I promote C-acylation?

Exclusive O-acylation occurs under kinetic control. To favor the thermodynamically more stable C-acylated product, you need to employ conditions that facilitate rearrangement of the initially formed O-acylated intermediate. The most common method is the Fries Rearrangement .[1][2]

The Fries rearrangement involves heating the phenolic ester in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), or a Brønsted acid.[1][3] This reaction promotes the migration of the acyl group from the phenolic oxygen to the ortho or para position of the aromatic ring.[2][4]

Q2: My Fries rearrangement is giving me a mixture of ortho and para isomers. How can I control the regioselectivity?

The ortho/para selectivity of the Fries rearrangement is highly dependent on the reaction conditions:

-

Temperature: Low reaction temperatures (typically below 60°C) favor the formation of the para product (kinetic control).[4][5][6] Conversely, high temperatures (often above 160°C) favor the formation of the ortho product (thermodynamic control).[4][5][6] The ortho isomer can form a more stable bidentate complex with the Lewis acid catalyst.[4][7]

-

Solvent: Non-polar solvents tend to favor the formation of the ortho product.[4][8] As the polarity of the solvent increases, the proportion of the para product also increases.[4][8]

-

Catalyst: While AlCl₃ is common, other Lewis acids like BF₃, TiCl₄, or SnCl₄ can be used and may influence the ortho/para ratio.[1][3] Methanesulfonic acid has been reported to promote excellent para-selectivity.[9]

Q3: I am attempting a Baker-Venkataraman rearrangement to synthesize a 1,3-diketone, but the reaction is not proceeding. What could be the issue?

The Baker-Venkataraman rearrangement is a base-catalyzed intramolecular acyl transfer of a 2-acetoxyacetophenone to form a 1,3-diketone.[10] Common issues include:

-

Base Strength: A sufficiently strong base is required to deprotonate the α-carbon of the ketone, forming the necessary enolate for the subsequent intramolecular attack on the ester carbonyl.[10][11] Common bases include potassium hydroxide or potassium carbonate in a suitable solvent like pyridine.[12][13]

-

Anhydrous Conditions: The presence of water can quench the enolate and hydrolyze the starting ester, hindering the rearrangement. Ensure all reagents and solvents are anhydrous.

-

Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. Warming the reaction mixture, for instance to 60°C, can facilitate the rearrangement.[13]

Q4: My reaction yield is low. What are the common causes and how can I improve it?

Low yields in acylation and rearrangement reactions can stem from several factors:

-

Catalyst Inactivity: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture.[7] Ensure your catalyst is fresh and handled under strictly anhydrous conditions. An insufficient amount of catalyst can also lead to incomplete reaction; often, an excess is required as the catalyst complexes with both the starting material and the product.[3][7]

-

Reaction Time and Temperature: The reaction may not have reached completion. Monitor the progress using techniques like Thin Layer Chromatography (TLC).[7] As mentioned, temperature is a critical parameter influencing both yield and selectivity.[5][7]

-

Substrate Suitability: The Fries rearrangement can be sensitive to steric hindrance. Heavily substituted aromatic rings or acyl groups can lead to lower yields.[3][4] The presence of deactivating, meta-directing groups on the aromatic ring will also adversely affect the reaction.[4]

-

Improper Workup: The quenching and workup procedure is crucial. The reaction mixture should be carefully quenched, typically with ice and hydrochloric acid, to decompose the catalyst complexes and liberate the product.[7]

Troubleshooting Guide

| Problem | Potential Cause | Recommended Solution |

| Exclusive O-acylation Product | Reaction conditions favor kinetic control. | Induce a Fries Rearrangement by adding a Lewis acid (e.g., AlCl₃) and heating the reaction mixture.[1] |

| Low Yield in Fries Rearrangement | Inactive or insufficient Lewis acid catalyst. | Use fresh, anhydrous Lewis acid catalyst in stoichiometric excess.[3][7] |

| Reaction incomplete. | Increase reaction time and/or temperature. Monitor by TLC.[7] | |

| Steric hindrance or deactivating groups on the substrate. | Consider alternative synthetic routes if the substrate is highly substituted or deactivated.[4][14] | |

| Poor Regioselectivity (Ortho/Para Mixture) | Suboptimal temperature. | For the ortho product, increase the temperature (>160°C). For the para product, lower the temperature (<60°C).[4][5][6] |

| Inappropriate solvent. | Use a non-polar solvent to favor the ortho isomer.[4][8] | |

| Baker-Venkataraman Rearrangement Fails | Base is not strong enough. | Use a stronger base (e.g., pulverized KOH) to ensure enolate formation.[10][13] |

| Presence of water. | Ensure all reagents and glassware are scrupulously dry. | |

| Formation of Side Products | High reaction temperatures causing decomposition. | Optimize the reaction temperature by running small-scale trials at different temperatures.[7] |

| Hydrolysis of starting material or product. | Maintain anhydrous conditions throughout the reaction and perform a careful workup.[7] |

Experimental Protocols

Protocol 1: O-acylation of 2'-hydroxyacetophenone

This protocol describes a general procedure for the O-acylation of 2'-hydroxyacetophenone to form 2-acetylphenyl acetate.

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2'-hydroxyacetophenone (1 equivalent).

-

Solvent and Base: Dissolve the starting material in a suitable solvent such as dichloromethane or pyridine. Add a base (e.g., triethylamine or pyridine, 1.2 equivalents).

-

Acylating Agent: Cool the mixture in an ice bath (0°C). Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 equivalents) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude O-acylated product, which can be further purified by chromatography or distillation if necessary.

Protocol 2: Fries Rearrangement for Selective C-acylation

This protocol outlines the conversion of an O-acylated intermediate to the C-acylated hydroxyaryl ketone.

-

Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, add the O-acylated 2'-hydroxyacetophenone (1 equivalent).

-

Catalyst: Carefully add anhydrous aluminum chloride (AlCl₃, 2-3 equivalents) in portions. Caution: The reaction can be exothermic.

-

Heating: Heat the reaction mixture to the desired temperature to control regioselectivity. For the ortho isomer, heat to >160°C. For the para isomer, maintain the temperature at <60°C.[4][5][6]

-

Reaction Monitoring: Stir the mixture at the set temperature and monitor the progress by TLC.

-

Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully quench by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography, recrystallization, or steam distillation to separate the ortho and para isomers. The ortho-isomer is more volatile due to intramolecular hydrogen bonding.[5]

Visualizing the Reaction Pathways

O- vs. C-Acylation Decision Pathway

Caption: Decision pathway for O- vs. C-acylation.

Fries Rearrangement Mechanism

Caption: Simplified mechanism of the Fries Rearrangement.

Baker-Venkataraman Rearrangement Workflow

Caption: Experimental workflow for the Baker-Venkataraman rearrangement.

References

Sources

- 1. Fries Rearrangement [sigmaaldrich.com]

- 2. byjus.com [byjus.com]

- 3. Fries Rearrangement [organic-chemistry.org]

- 4. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 5. pharmdguru.com [pharmdguru.com]

- 6. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. lscollege.ac.in [lscollege.ac.in]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Baker-Venkatraman Rearrangement (Chapter 3) - Name Reactions in Organic Synthesis [cambridge.org]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. testbook.com [testbook.com]

Overcoming steric hindrance in 2,4-dichlorobenzoate synthesis

Technical Support Center: Advanced Synthesis Guide Topic: Overcoming Steric Hindrance in 2,4-Dichlorobenzoate Synthesis Ticket ID: #SYNTH-24DCB-001 Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the Synthesis Support Hub

If you are reading this, you are likely facing low yields or unreacted starting material when attempting to esterify 2,4-dichlorobenzoic acid. You are not alone. The ortho-chloro substituent at position 2 creates significant steric bulk that shields the carbonyl carbon, rendering standard Fischer esterification (acid + alcohol + H₂SO₄) kinetically incompetent.

This guide moves beyond basic textbook chemistry to provide industrial-grade protocols designed specifically for sterically compromised benzoates.

Module 1: The "Gold Standard" – Acid Chloride Activation

Best For: Robust substrates, scale-up, and cost-efficiency.

Standard thionyl chloride (SOCl₂) reflux often fails to fully activate 2,4-dichlorobenzoic acid because the formation of the chlorosulfite intermediate is reversible and slow due to crowding. You must use a nucleophilic catalyst.

The Solution: Vilsmeier-Haack Activation

By adding catalytic N,N-Dimethylformamide (DMF), you change the mechanism. DMF reacts with SOCl₂ to form the highly reactive Vilsmeier (chloroiminium) reagent, which is less sterically demanding and far more electrophilic than SOCl₂ alone [1].

Protocol 1.0: DMF-Catalyzed Activation

-

Setup: Flame-dry a round-bottom flask under N₂ atmosphere.

-

Reagents:

-

2,4-Dichlorobenzoic acid (1.0 equiv)

-

Thionyl Chloride (1.5 - 2.0 equiv)

-

Catalyst: DMF (5 mol% - Critical Step)

-

Solvent: Toluene (optional, can run neat)

-

-

Procedure:

-

Add DMF dropwise. Observation: Vigorous gas evolution (HCl/SO₂) indicates the formation of the active Vilsmeier species.

-

Reflux for 2–3 hours.

-

Evaporation: Remove excess SOCl₂ in vacuo. Add dry toluene and re-evaporate (azeotropic removal) to ensure no residual thionyl chloride remains.

-

Esterification: Redissolve the resulting crude acid chloride in DCM/THF and add your alcohol (1.1 equiv) + Pyridine/Et₃N (1.2 equiv) at 0°C.

Why This Works (The Mechanism)

The DMF acts as a "shuttle," transferring the chloride to the sterically hindered acid.

Figure 1: The catalytic cycle of DMF converting Thionyl Chloride into the sterically accessible Vilsmeier reagent.

Module 2: The "Specialist" – Yamaguchi Esterification

Best For: Acid-sensitive alcohols, complex natural products, or when Module 1 fails.

If your alcohol cannot survive the HCl generated in Module 1, or if the acid chloride is too unstable, you must use the Yamaguchi protocol . This method uses 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride.[2][3][4] The "trick" here is that the reaction is regioselective: the nucleophile (alcohol) attacks your 2,4-dichlorobenzoic acid carbonyl, not the TCBC carbonyl, due to the extreme steric blocking of the 2,4,6-trichloro ring on the reagent [2].

Protocol 2.0: Yamaguchi Coupling

-

Reagents:

-

2,4-Dichlorobenzoic acid (1.0 equiv)

-

Yamaguchi Reagent (2,4,6-trichlorobenzoyl chloride) (1.1 equiv)

-

Et₃N (1.2 equiv)

-

DMAP (0.5 - 1.0 equiv)

-

Alcohol (1.0 equiv)

-

Solvent: Toluene or THF (anhydrous)

-

-

Step A (Mixed Anhydride): Mix acid, Et₃N, and Yamaguchi reagent in THF. Stir 1h at RT. Filter off the triethylamine hydrochloride salt.

-

Step B (Esterification): Dilute the filtrate with toluene. Add the Alcohol and DMAP.[2][3][5] Heat to reflux slowly.

-

Troubleshooting: If yield is low, increase DMAP to stoichiometric levels. DMAP attacks the mixed anhydride to form a super-active N-acyl pyridinium species [3].

Module 3: Upstream Engineering – Palladium Carbonylation

Best For: Avoiding the carboxylic acid entirely; starting from aryl halides.